4-{[1-(3-chloro-5-fluorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
Description
4-{[1-(3-Chloro-5-fluorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a carboxamide group at position 2 and an azetidin-3-yloxy moiety at position 2. The azetidine ring (a four-membered nitrogen-containing heterocycle) is further functionalized with a 3-chloro-5-fluorobenzoyl group. Its molecular weight is approximately 350.75 g/mol, and its physicochemical properties (e.g., solubility, logP) are influenced by the polar carboxamide group and lipophilic aromatic substituents.
Properties
IUPAC Name |
4-[1-(3-chloro-5-fluorobenzoyl)azetidin-3-yl]oxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O3/c17-10-3-9(4-11(18)5-10)16(23)21-7-13(8-21)24-12-1-2-20-14(6-12)15(19)22/h1-6,13H,7-8H2,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTGGZLIAIFDKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC(=C2)Cl)F)OC3=CC(=NC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs share key pharmacophoric elements, such as pyridine cores, halogen substituents, and hydrogen-bonding groups. Below is a comparative analysis (Table 1):
Table 1: Structural and Functional Comparison
Key Observations:
Azetidine vs. In contrast, the piperazine group in CAS 866137-49-7 offers greater flexibility, which may improve solubility but reduce target specificity. The amino group in the analog from enhances hydrogen-bonding capacity but may reduce metabolic stability compared to the carboxamide in the target compound.
Carboxamide Positioning: Both the target compound and CAS 866137-49-7 feature carboxamide groups, critical for forming hydrogen bonds with biological targets (e.g., ATP-binding pockets in kinases). However, the benzoxazinone group in CAS 866137-49-7 may confer additional π-π stacking interactions.
Pharmacological and Physicochemical Properties
- Bioavailability : The trifluoromethyl group in CAS 866137-49-7 increases lipophilicity (logP ~3.5), whereas the target compound’s azetidine-ether linkage may improve aqueous solubility.
- Target Selectivity : The rigid azetidine scaffold in the target compound could enhance selectivity for kinases with compact binding pockets, while the piperazine analog may exhibit broader off-target interactions.
- Antimicrobial Activity : The analog from demonstrated moderate activity against E. coli and S. aureus, attributed to its substituted phenyl groups disrupting bacterial membranes.
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